N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea
Brand Name: Vulcanchem
CAS No.: 65069-50-3
VCID: VC4910558
InChI: InChI=1S/C15H14N2OS2/c1-20-13-9-7-12(8-10-13)16-15(19)17-14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19)
SMILES: CSC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Molecular Formula: C15H14N2OS2
Molecular Weight: 302.41

N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea

CAS No.: 65069-50-3

Cat. No.: VC4910558

Molecular Formula: C15H14N2OS2

Molecular Weight: 302.41

* For research use only. Not for human or veterinary use.

N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea - 65069-50-3

Specification

CAS No. 65069-50-3
Molecular Formula C15H14N2OS2
Molecular Weight 302.41
IUPAC Name N-[(4-methylsulfanylphenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C15H14N2OS2/c1-20-13-9-7-12(8-10-13)16-15(19)17-14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19)
Standard InChI Key AWENPGVEOVOLRY-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2

Introduction

Chemical and Physical Properties

N-Benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea is a crystalline solid with a purity typically exceeding 90% . Key physicochemical parameters include:

PropertyValueSource
Molecular Weight302.41 g/mol
Melting PointNot reported
SolubilityInsoluble in water; soluble in acetone, ethanol
Crystal SystemMonoclinic
Space GroupP1P\overline{1} (triclinic)

The compound’s structure features a benzoyl group (C6H5CO\text{C}_6\text{H}_5\text{CO}) attached to a thiourea backbone (NH-CS-NH\text{NH-CS-NH}), with a methylsulfanyl (CH3S\text{CH}_3\text{S}) group at the para position of the phenyl ring. X-ray diffraction reveals a planar thiourea moiety stabilized by intramolecular N–H···O hydrogen bonding, forming a pseudo-six-membered ring . The methylsulfanyl group adopts a nearly perpendicular orientation relative to the phenyl ring, contributing to steric effects in molecular interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves a two-step reaction:

  • Formation of Benzoyl Isothiocyanate: Benzoyl chloride reacts with ammonium thiocyanate in anhydrous acetone under reflux to generate benzoyl isothiocyanate .

    C6H5COCl+NH4SCNC6H5CO-NCS+NH4Cl\text{C}_6\text{H}_5\text{COCl} + \text{NH}_4\text{SCN} \rightarrow \text{C}_6\text{H}_5\text{CO-NCS} + \text{NH}_4\text{Cl}
  • Coupling with 4-Methylthiophenylamine: The isothiocyanate intermediate reacts with 4-methylthiophenylamine in acetone, yielding the target compound after recrystallization .

    C6H5CO-NCS+H2N-C6H4SCH3C15H14N2OS2+HCl\text{C}_6\text{H}_5\text{CO-NCS} + \text{H}_2\text{N-C}_6\text{H}_4\text{SCH}_3 \rightarrow \text{C}_{15}\text{H}_{14}\text{N}_2\text{OS}_2 + \text{HCl}

Optimized Conditions:

  • Solvent: Anhydrous acetone

  • Temperature: Reflux (~56°C)

  • Yield: 84%

Purification and Characterization

The crude product is purified via recrystallization using ethanol or isopropanol . Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR (CDCl3_3) shows signals at δ 2.48 ppm (singlet, 3H, SCH3\text{SCH}_3), 7.30–8.05 ppm (aromatic protons) .

  • X-ray Crystallography: Confirms bond lengths (C=S\text{C=S}: 1.68 Å; C=O\text{C=O}: 1.22 Å) and dihedral angles between aromatic rings .

Structural Characterization

Crystallographic Analysis

Single-crystal X-ray studies (CCDC 955063) reveal a triclinic crystal system with space group P1P\overline{1} and unit cell parameters:

  • a=7.512(2)A˚a = 7.512(2) \, \text{Å}

  • b=10.621(3)A˚b = 10.621(3) \, \text{Å}

  • c=11.636(3)A˚c = 11.636(3) \, \text{Å}

  • α=100.102(5)\alpha = 100.102(5)^\circ, β=102.102(5)\beta = 102.102(5)^\circ, γ=105.102(5)\gamma = 105.102(5)^\circ .

The molecule adopts a helical conformation stabilized by intramolecular N–H···O hydrogen bonds (N2-HO2\text{N2-H} \cdots \text{O2}: 2.86 Å) . Weak intermolecular N–H···S interactions (N1-HS1\text{N1-H} \cdots \text{S1}: 3.42 Å) facilitate inversion dimer formation, creating a linear chain along the axis .

Bond Geometry

Key bond lengths and angles (Figure 1):

  • C7-S1\text{C7-S1}: 1.68 Å (thioamide group)

  • C1-O2\text{C1-O2}: 1.22 Å (carbonyl group)

  • Dihedral angle between benzoyl and phenyl rings: 52.58° .

Biological Activities

Insect Growth Regulation

Thiourea derivatives inhibit chitin biosynthesis, disrupting insect molting and development. N-Benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea’s lipophilic SCH3\text{SCH}_3 group enhances membrane permeability, making it a candidate for eco-friendly pesticides .

Enzyme Inhibition

The thiourea moiety chelates metal ions, potentially inhibiting metalloenzymes like urease or carbonic anhydrase . Further studies are needed to validate targets.

Research and Developments

Recent advances focus on:

  • Metal Complexation: Thioureas form stable complexes with Ni(II) and Cu(II), enhancing antimicrobial activity .

  • Derivatization: Introducing electron-withdrawing groups (e.g., CF3\text{CF}_3) to modulate bioactivity .

  • Drug Delivery: Nanoencapsulation to improve solubility and target specificity .

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